molecular formula C47H37O6P B12081930 (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin

(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin

Cat. No.: B12081930
M. Wt: 728.8 g/mol
InChI Key: JDIGXFYRWGVNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin is a chiral phosphoramidite ligand. This compound is known for its unique structural properties, which make it valuable in various chemical reactions, particularly in asymmetric synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin typically involves the reaction of 2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine (NEt3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products .

Scientific Research Applications

(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin has several scientific research applications, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets and modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin apart is its specific chiral configuration, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over stereochemistry is crucial .

Properties

Molecular Formula

C47H37O6P

Molecular Weight

728.8 g/mol

IUPAC Name

6-hydroxy-2,2-dimethyl-4,4,8,8-tetranaphthalen-2-yl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide

InChI

InChI=1S/C47H37O6P/c1-45(2)50-43-44(51-45)47(41-25-21-33-13-5-9-17-37(33)29-41,42-26-22-34-14-6-10-18-38(34)30-42)53-54(48,49)52-46(43,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40/h3-30,43-44H,1-2H3,(H,48,49)

InChI Key

JDIGXFYRWGVNMW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(O1)C(OP(=O)(OC2(C3=CC4=CC=CC=C4C=C3)C5=CC6=CC=CC=C6C=C5)O)(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.